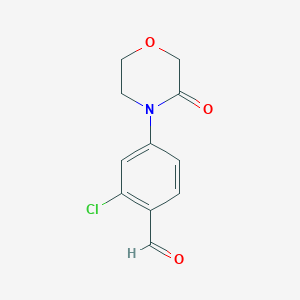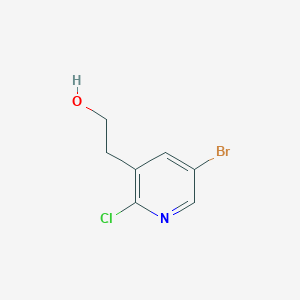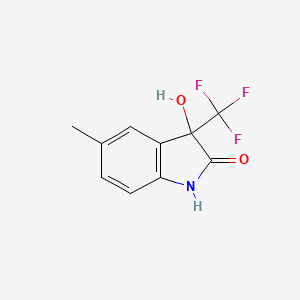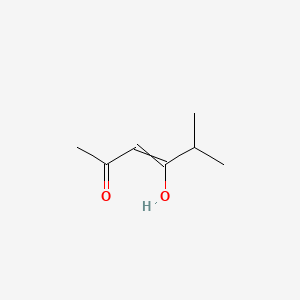![molecular formula C14H15F3N2O B12445649 1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,2-trifluoro-ethanone](/img/structure/B12445649.png)
1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,2-trifluoro-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,2-trifluoro-ethanone is a complex organic compound with a unique structure that includes an amino group, a cyclohexene ring, and a trifluoro-ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-aminoaniline with cyclohexenone under specific conditions to form the intermediate compound, which is then reacted with trifluoroacetyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,2-trifluoro-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,2-trifluoro-ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with proteins, while the trifluoro-ethanone moiety can participate in various chemical reactions. These interactions can affect the activity of enzymes and other biological molecules, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(1-Cyclohexen-1-yl)ethyl]amino-4-oxo-4-(4-phenoxyanilino)butanoic acid
- 4-(1-Cyclohexen-1-yl)morpholine
Uniqueness
1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,2-trifluoro-ethanone is unique due to its trifluoro-ethanone moiety, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C14H15F3N2O |
|---|---|
Molekulargewicht |
284.28 g/mol |
IUPAC-Name |
1-[2-(4-aminoanilino)cyclohexen-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C14H15F3N2O/c15-14(16,17)13(20)11-3-1-2-4-12(11)19-10-7-5-9(18)6-8-10/h5-8,19H,1-4,18H2 |
InChI-Schlüssel |
OVGYWXATFZQMSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C(C1)C(=O)C(F)(F)F)NC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(3-Ethyl-1-benzofuran-2-YL)ethyl]hydrazine](/img/structure/B12445578.png)
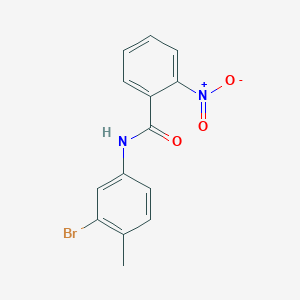
![(1-Benzylpiperidin-4-yl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12445603.png)
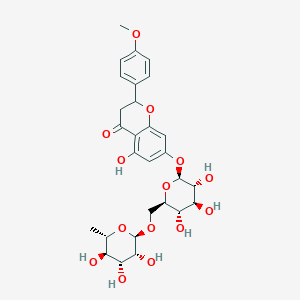
![Ethyl 2-[(acetylcarbamothioyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12445608.png)
![2-({6-amino-4-[4-(benzyloxy)phenyl]-3,5-dicyanopyridin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B12445619.png)
![2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12445621.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B12445632.png)
![6-(4-Methylphenyl)benzo[a]phenazin-5-yl acetate](/img/structure/B12445637.png)
